molecular formula C8H10ClNO B13935329 3-Chloro-5-ethyl-2-methoxypyridine

3-Chloro-5-ethyl-2-methoxypyridine

Cat. No.: B13935329
M. Wt: 171.62 g/mol
InChI Key: QPPATTTVXZXJJV-UHFFFAOYSA-N
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Description

3-Chloro-5-ethyl-2-methoxypyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethyl-2-methoxypyridine typically involves the chlorination of 5-ethyl-2-methoxypyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethyl-2-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under high pressure.

Major Products

    Substitution: Formation of 3-alkoxy-5-ethyl-2-methoxypyridine derivatives.

    Oxidation: Formation of 3-chloro-5-ethyl-2-methoxy-4-pyridinecarboxylic acid.

    Reduction: Formation of this compound-4-amine.

Scientific Research Applications

3-Chloro-5-ethyl-2-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethyl-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methoxypyridine
  • 5-Chloro-2-methoxypyridine
  • 3-Chloro-2-methoxypyridine

Uniqueness

3-Chloro-5-ethyl-2-methoxypyridine is unique due to the presence of both the ethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and overall pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-chloro-5-ethyl-2-methoxypyridine

InChI

InChI=1S/C8H10ClNO/c1-3-6-4-7(9)8(11-2)10-5-6/h4-5H,3H2,1-2H3

InChI Key

QPPATTTVXZXJJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)OC)Cl

Origin of Product

United States

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